3-[(1-Carboxyvinyl)oxy]benzoic acid
3-[(1-Carboxyvinyl)oxy]benzoic acid
Natural product derived from fungal source.
3-[(1-carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid that is benzoic acid in which the hydrogen at position 3 is replaced by a (1-carboxyvinyl)oxy group. It is a member of benzoic acids, a dicarboxylic acid, an aromatic ether and an enol ether. It derives from an acrylic acid. It is a conjugate acid of a 3-[(1-carboxylatovinyl)oxy]benzoate(2-).
3-[(1-carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid that is benzoic acid in which the hydrogen at position 3 is replaced by a (1-carboxyvinyl)oxy group. It is a member of benzoic acids, a dicarboxylic acid, an aromatic ether and an enol ether. It derives from an acrylic acid. It is a conjugate acid of a 3-[(1-carboxylatovinyl)oxy]benzoate(2-).
Brand Name:
Vulcanchem
CAS No.:
16929-37-6
VCID:
VC21021199
InChI:
InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
SMILES:
C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O
Molecular Formula:
C10H8O5
Molecular Weight:
208.17 g/mol
3-[(1-Carboxyvinyl)oxy]benzoic acid
CAS No.: 16929-37-6
Cat. No.: VC21021199
Molecular Formula: C10H8O5
Molecular Weight: 208.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Natural product derived from fungal source. 3-[(1-carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid that is benzoic acid in which the hydrogen at position 3 is replaced by a (1-carboxyvinyl)oxy group. It is a member of benzoic acids, a dicarboxylic acid, an aromatic ether and an enol ether. It derives from an acrylic acid. It is a conjugate acid of a 3-[(1-carboxylatovinyl)oxy]benzoate(2-). |
|---|---|
| CAS No. | 16929-37-6 |
| Molecular Formula | C10H8O5 |
| Molecular Weight | 208.17 g/mol |
| IUPAC Name | 3-(1-carboxyethenoxy)benzoic acid |
| Standard InChI | InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) |
| Standard InChI Key | HGVAHYJMDVROLE-UHFFFAOYSA-N |
| SMILES | C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O |
| Canonical SMILES | C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O |
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